molecular formula C11H7N5O3 B5726032 2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide

2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide

Cat. No.: B5726032
M. Wt: 257.20 g/mol
InChI Key: ABIWVMVQXCOASJ-UHFFFAOYSA-N
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Description

2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that contains a chromene core fused with a tetrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide typically involves multistep reactions. One common synthetic route includes the formation of the chromene core followed by the introduction of the tetrazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects such as antibacterial and anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the chromene and tetrazole moieties, leading to distinct biological activities and applications.

Properties

IUPAC Name

2-oxo-N-(2H-tetrazol-5-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3/c17-9(12-11-13-15-16-14-11)7-5-6-3-1-2-4-8(6)19-10(7)18/h1-5H,(H2,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIWVMVQXCOASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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